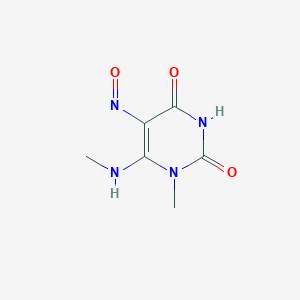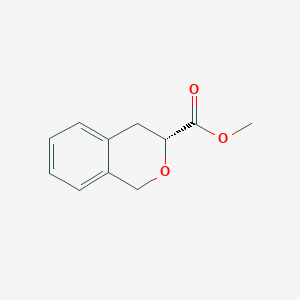
Methyl (R)-isochromane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-isochromane-3-carboxylate is an organic compound belonging to the class of isochromanes Isochromanes are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring The ®-configuration indicates that the compound is chiral, with the methyl ester group attached to the third carbon of the isochromane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl ®-isochromane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 2-(hydroxymethyl)benzyl alcohol derivative, under acidic conditions. The cyclization reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, forming the isochromane ring system.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to construct the isochromane core.
Industrial Production Methods
Industrial production of methyl ®-isochromane-3-carboxylate may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-isochromane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl ®-isochromane-3-carboxylate can yield isochromane-3-carboxylic acid, while reduction can produce isochromane-3-methanol.
Wissenschaftliche Forschungsanwendungen
Methyl ®-isochromane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl ®-isochromane-3-carboxylate depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary based on the structure of the derivatives and the biological context.
Vergleich Mit ähnlichen Verbindungen
Methyl ®-isochromane-3-carboxylate can be compared with other similar compounds, such as:
Isochroman-1-carboxylate: Differing in the position of the carboxylate group, this compound may exhibit different reactivity and biological activity.
Isochroman-4-carboxylate:
Chromane derivatives: Compounds with a similar bicyclic structure but differing in the oxygen atom’s position within the ring system.
The uniqueness of methyl ®-isochromane-3-carboxylate lies in its specific configuration and functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl (3R)-3,4-dihydro-1H-isochromene-3-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
IUKJDSZBRPJUGP-SNVBAGLBSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2CO1 |
Kanonische SMILES |
COC(=O)C1CC2=CC=CC=C2CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
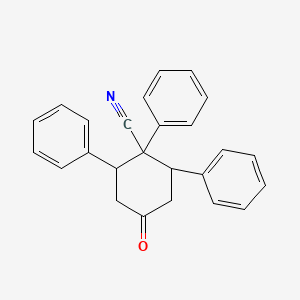
![2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)


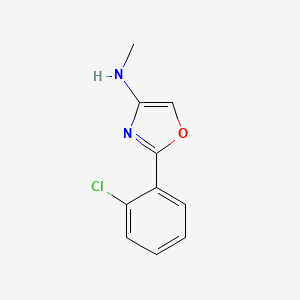
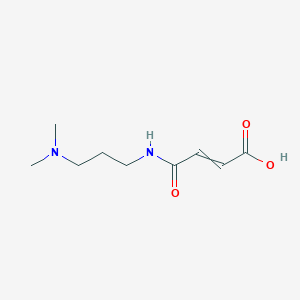

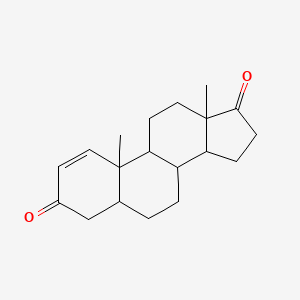
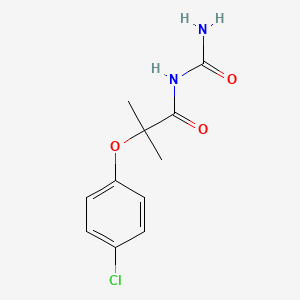
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)

